molecular formula C16H16BrN5O B2459180 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2379988-78-8

6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2459180
CAS No.: 2379988-78-8
M. Wt: 374.242
InChI Key: GTAPBDMDTLJJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure allows it to be applied in drug discovery, synthesis, and other experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 5-bromopyrimidine with nucleophiles under specific conditions. One common method includes the use of microwave irradiation to facilitate rapid nucleophilic displacement reactions . The reaction conditions often involve the use of lithium diisopropylamide for direct metallation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving molecular interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Uniqueness

6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in drug discovery and other research applications.

Properties

IUPAC Name

6-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-13-8-19-16(20-9-13)23-11-12-3-2-6-22(10-12)15-5-1-4-14(7-18)21-15/h1,4-5,8-9,12H,2-3,6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAPBDMDTLJJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C#N)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.